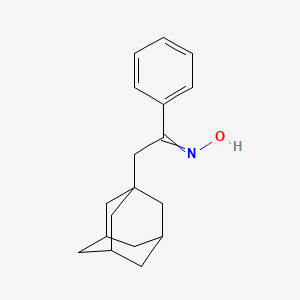
2-(Adamantan-1-yl)-1-phenylethan-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine is a compound that features a unique structure combining an adamantane moiety with a phenylethylidene group. Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications. The presence of the hydroxylamine group adds further reactivity and potential for diverse chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent, facilitating the formation of the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate, with the reaction proceeding at room temperature over 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The adamantane and phenylethylidene groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine involves its interaction with molecular targets through its reactive hydroxylamine group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The adamantane moiety provides stability and rigidity, enhancing the compound’s overall reactivity and potential for diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(adamantan-1-yl)methyl]hydroxylamine
- N-[(adamantan-1-yl)ethyl]hydroxylamine
- N-[(adamantan-1-yl)propyl]hydroxylamine
Uniqueness
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine is unique due to the presence of both the adamantane and phenylethylidene groups, which confer distinct structural and reactive properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C18H23NO |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-[2-(1-adamantyl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C18H23NO/c20-19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15,20H,6-12H2 |
Clave InChI |
GJFDBPPJJPSIDG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CC(=NO)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















